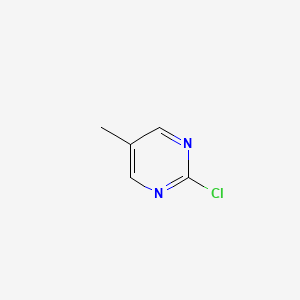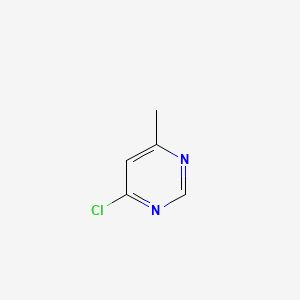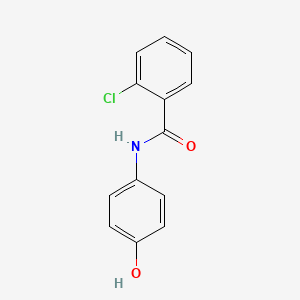
6-氯-4-甲基喹啉-2(1H)-酮
描述
6-Chloro-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 6-Chloro-4-methylquinolin-2(1H)-one involves the use of polyphosphoric acid . The reaction is carried out at 95.0℃ for 2.5 hours . After the reaction is complete, the mixture is cooled to room temperature and poured into ice water. The solution is then adjusted to pH = 7 with sodium hydroxide and filtered to give a white solid .Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-4-methyl-2(1H)-quinolinone . The InChI code is 1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
6-Chloro-4-methylquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 193.63 . The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 379.3±42.0 °C at 760 mmHg . The compound is soluble, with a solubility of 0.311 mg/ml .科学研究应用
Pharmacology: Potential Therapeutic Agent Synthesis
6-Chloro-4-methylquinolin-2(1H)-one may serve as a precursor in the synthesis of various therapeutic agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential antibacterial, antiviral, or anticancer properties. The compound’s ability to interact with biological targets can be explored through various pharmacological studies .
Material Science: Advanced Material Development
In material science, this compound could be utilized in the development of organic semiconductors due to its conjugated system. The presence of a chloro group may allow for further functionalization, potentially leading to materials with novel electronic or photonic properties .
Chemical Synthesis: Building Block for Heterocyclic Compounds
6-Chloro-4-methylquinolin-2(1H)-one is a valuable building block in chemical synthesis. It can be used to construct complex heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals. Its reactivity can be harnessed to create diverse molecular architectures .
Analytical Chemistry: Chromatographic Studies
This compound’s unique structure makes it suitable for use as a standard in chromatographic analysis, helping to identify or quantify similar compounds in mixtures. Its well-defined peaks in HPLC or LC-MS can provide reliable reference points for analytical chemists .
Biochemistry Research: Enzyme Interaction Studies
In biochemistry, researchers can investigate the interaction of 6-Chloro-4-methylquinolin-2(1H)-one with various enzymes. This can provide insights into enzyme mechanisms and help in the design of enzyme inhibitors or activators that could have therapeutic applications .
Environmental Applications: Pollutant Degradation Research
The environmental fate of 6-Chloro-4-methylquinolin-2(1H)-one can be studied to understand its degradation pathways and potential impact on ecosystems. Research in this area could lead to the development of bioremediation strategies or the assessment of its suitability as an environmentally benign alternative to more harmful chemicals .
安全和危害
The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
6-chloro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIYHVFVPSLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345679 | |
| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylquinolin-2(1H)-one | |
CAS RN |
2585-04-8 | |
| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)









